molecular formula C21H16N6OS3 B2762576 2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE CAS No. 727689-42-1

2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE

Cat. No.: B2762576
CAS No.: 727689-42-1
M. Wt: 464.58
InChI Key: PGTRZFHLLJAWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-Methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetically crafted heterocyclic compound designed for advanced pharmacological research, particularly in the field of kinase inhibition. This molecule integrates a [1,2,4]triazolo[3,4-b][1,3]thiazole scaffold linked to a 1,2,4-thiadiazole acetamide moiety, a structural motif frequently associated with potent biological activity. Its primary research value lies in its potential as a multi-targeted kinase inhibitor. Compounds featuring the triazolothiazole core have demonstrated significant inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cellular processes such as the cell cycle, metabolism, and apoptosis [https://pubmed.ncbi.nlm.nih.gov/25786325/]. The mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of these target kinases, thereby disrupting phosphorylation-mediated signaling cascades. Consequently, this molecule is a vital research tool for investigating dysregulated kinase pathways in cancer cell proliferation and survival, with applications in in vitro enzymatic assays and cell-based studies to elucidate novel therapeutic strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6615537/]. Its unique hybrid structure makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective kinase-targeted agents.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS3/c1-13-7-9-14(10-8-13)16-11-29-20-24-25-21(27(16)20)30-12-17(28)22-19-23-18(26-31-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTRZFHLLJAWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 3-phenyl-1,2,4-thiadiazole and 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole, which are then linked through a series of reactions involving thioacetamide intermediates. Common reagents and conditions might include:

    Reagents: Thionyl chloride, sodium hydride, and various organic solvents.

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for 2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Key Observations:

  • Linker Flexibility : Acetamide (target) vs. propanamide () affects conformational flexibility and hydrogen-bonding capacity, influencing target engagement .
  • Aromatic Systems : Benzothiazole () and chlorobenzo[b]thiophene () increase planarity and aromatic surface area, favoring interactions with hydrophobic pockets or DNA .

Bioactivity Profile Correlation

Evidence from bioactivity clustering () suggests that compounds with structural similarities to the target molecule—such as triazolothiadiazole cores—exhibit overlapping modes of action. For example:

  • Antimicrobial Activity : Thiadiazole and triazole moieties are associated with inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .
  • Anti-inflammatory Effects : Aryl substituents (e.g., 4-methylphenyl) may modulate cyclooxygenase (COX) inhibition, as seen in related triazoles .
  • Cytotoxicity : The sulfanyl bridge in the target compound could facilitate thiol-mediated uptake in cancer cells, akin to mercapto-substituted analogues ().

Physicochemical Properties

Property Target Compound 314260-54-3 Compound
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~4.3 (Cl substituent effect)
Solubility Low in water, moderate in DMSO Very low in water Low in water
Hydrogen Bond Acceptors 7 7 8

The target compound’s balance of lipophilicity (LogP ~3.5) and hydrogen-bonding capacity (7 acceptors) suggests favorable bioavailability compared to more lipophilic analogues like and .

Biological Activity

The compound 2-{[5-(4-Methylphenyl)-[1,2,4]Triazolo[3,4-b][1,3]Thiazol-3-yl]Sulfanyl}-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Acetamide is a complex organic molecule characterized by multiple heterocyclic rings. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The IUPAC name for this compound reflects its intricate structure:
\text{2 5 4 Methylphenyl 1 2 4 Triazolo 3 4 b 1 3 Thiazol 3 yl Sulfanyl}-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Acetamide}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antitumor Activity

Several studies have demonstrated that thiazole and thiadiazole derivatives possess significant anticancer properties. For instance:

  • Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values for certain thiazole compounds as low as 1.61\mu g/mL against specific tumor cells .
CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

2. Anticonvulsant Activity

Research has identified that certain thiazole-integrated compounds exhibit anticonvulsant properties. A notable example includes a compound that effectively eliminated the tonic extensor phase in animal models .

3. Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition or modulation of specific enzymes or receptors:

  • Compounds with similar structures have been shown to inhibit butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds is often influenced by their structural features:

  • Electron-donating groups , such as methyl substitutions on phenyl rings, enhance activity.
  • The presence of thiazole and thiadiazole rings is crucial for the cytotoxicity observed in various studies .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

Case Study 1: Anticancer Efficacy

A recent study synthesized various thiazole derivatives and tested them against cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly increased anticancer activity.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. Compounds similar to the target molecule showed promising results in improving cognitive function through enzyme modulation .

Q & A

Q. Q1: What are the optimal synthetic pathways for achieving high yields of this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Triazole Formation : React 4-amino-1,2,4-triazole derivatives with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) and reflux for 4–6 hours .

Thiolation and Acetamide Coupling : Introduce sulfanyl groups via reaction with CS₂ in alkaline ethanol (KOH as catalyst, 68–73% yield) .

Final Functionalization : Couple the sulfanyl intermediate with N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide using phosphorus oxychloride (POCl₃) as a dehydrating agent, achieving ~70% yield .
Key Optimization Factors : Use anhydrous solvents (THF, dioxane), controlled temperature (20–25°C for thiolation; 80°C for coupling), and stoichiometric excess of electrophilic reagents (e.g., chloroacetyl chloride) .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectral and chromatographic analyses:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 4-methylphenyl at δ 2.35 ppm; triazole protons at δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Identify S–H (2550–2600 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .
  • HPLC-PDA : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
    Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., KA25, KA26 derivatives) to resolve ambiguities .

Q. Q3: What initial assays are recommended to screen for biological activity?

Methodological Answer:

Antimicrobial Screening :

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 100 µg/mL .
  • MIC Determination : Use microdilution assays in Mueller-Hinton broth (24–48 hours incubation) .

Enzyme Inhibition : Target 14α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict antifungal potential .

Cytotoxicity : MTT assay on human fibroblast lines (e.g., NIH/3T3) to establish safety thresholds .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl on triazole-thiadiazole hybrids) using multivariate regression .
  • Quantify electronic effects via Hammett constants (σ) for substituents on aromatic rings .

In Silico Modeling : Perform 3D-QSAR using CoMFA/CoMSIA to map steric/electrostatic contributions to activity .

Experimental Replication : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .

Q. Q5: What advanced strategies improve target specificity in molecular docking studies?

Methodological Answer:

Dynamic Docking : Use GROMACS for flexible receptor simulations (e.g., 14α-demethylase backbone adjustments) .

Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine affinity predictions for triazole-thiadiazole interactions .

Pharmacophore Filtering : Define essential features (e.g., hydrogen-bond acceptors at triazole N2/N4) to exclude non-specific binders .

Q. Q6: How can AI/ML optimize reaction conditions for novel derivatives?

Methodological Answer:

Reaction Path Prediction : Use ICReDD’s quantum-chemical workflows to simulate intermediates and transition states .

Condition Optimization : Train neural networks on datasets (e.g., solvent polarity, catalyst loading) to predict optimal yields .

Feedback Loops : Integrate robotic synthesis platforms (e.g., Chemspeed) with real-time HPLC data to iteratively refine protocols .

Q. Q7: What methodologies address stability challenges in aqueous formulations?

Methodological Answer:

Degradation Studies :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze by UPLC-MS to identify hydrolytic byproducts .

Stabilization Strategies :

  • Lyophilization : Formulate with trehalose/mannitol (1:1 w/w) to enhance shelf life .
  • Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (80–120 nm) for controlled release .

Q. Q8: How to statistically validate discrepancies in replicate experiments?

Methodological Answer:

ANOVA/Tukey’s HSD : Compare mean bioactivity values across ≥3 replicates (p < 0.05 significance) .

Principal Component Analysis (PCA) : Reduce spectral/assay data dimensionality to identify outlier batches .

Error Propagation Models : Quantify uncertainty in synthetic yields using Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.